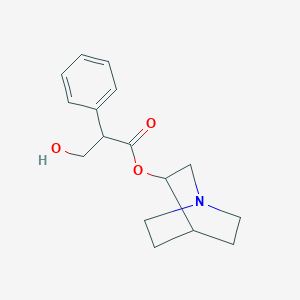
3-Quinuclidinyl tropate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidinyl tropate, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Research
3-Quinuclidinyl tropate is primarily utilized in pharmacological studies to investigate muscarinic acetylcholine receptors (mAChRs). It serves as a radiolabeled ligand in binding assays to assess receptor density and distribution in various tissues.
Binding Affinity Studies
- Muscarinic Receptor Binding : Research indicates that QNB exhibits high affinity for mAChRs, making it a valuable tool for studying cholinergic signaling pathways. For instance, Zvirblis and Kondritzer demonstrated that QNB binds more avidly to mAChRs in brain tissues compared to atropine, highlighting its utility in receptor quantification and mapping .
- In Vivo Studies : In animal models, QNB has been used to evaluate the effects of cholinergic antagonists on behavior and cognition. The compound's ability to induce cognitive deficits has been leveraged to study neurodegenerative diseases like Alzheimer's .
Behavioral Research
QNB is employed in behavioral research to model cognitive impairment and assess potential treatments for memory disorders.
Cognitive Deficit Induction
- Animal Models : In studies involving the Morris Water Maze, QNB administration resulted in disorientation and increased escape latency in rats, indicating its effectiveness in inducing cognitive deficits . This model is crucial for testing novel acetylcholinesterase inhibitors aimed at improving cognitive function.
- Comparative Studies : Research comparing QNB with other anticholinergics has shown that it can effectively mimic the cognitive impairments associated with Alzheimer's disease, providing insights into the mechanisms underlying memory loss .
Military Applications
Historically, this compound has been studied as a potential incapacitating agent due to its powerful anticholinergic properties.
Incapacitating Agent
- Military Research : During the Cold War, QNB was investigated for its potential use as a non-lethal incapacitating agent. Its low effective dose and long-lasting effects made it a candidate for military applications . Although stockpiles have been destroyed, understanding its effects remains relevant for assessing risks associated with chemical agents.
- Behavioral Effects : The unpredictable behavioral effects of QNB have raised concerns about its use in warfare, leading to discussions on ethical implications and safety measures .
Analytical Chemistry
QNB is also utilized in analytical chemistry for various applications.
Liquid Chromatography
- Analytical Techniques : The compound has been used as an analyte in liquid chromatography with tandem mass spectrometry (LC-MS/MS), facilitating the detection and quantification of cholinergic substances in biological samples .
Data Summary
特性
CAS番号 |
165260-55-9 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C16H21NO3/c18-11-14(12-4-2-1-3-5-12)16(19)20-15-10-17-8-6-13(15)7-9-17/h1-5,13-15,18H,6-11H2 |
InChIキー |
UAOWRURGPHRVET-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |
正規SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Key on ui other cas no. |
165260-55-9 |
同義語 |
3-quinuclidinyl tropate 3-quinuclidinyl tropate, (R)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,S*)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















